molecular formula C6H13NO B1282178 1-(Aminomethyl)cyclopentanol CAS No. 45511-81-7

1-(Aminomethyl)cyclopentanol

Cat. No.: B1282178
CAS No.: 45511-81-7
M. Wt: 115.17 g/mol
InChI Key: FEALJKFIUQDJAV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopentanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Inhibition of β-Glucosidases

(1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, a compound similar to 1-(Aminomethyl)cyclopentanol, has been shown to inhibit β-glucosidases from Caldocellum saccharolyticum and almonds. This inhibition suggests potential applications in targeting specific enzymes for therapeutic or biochemical research purposes (Boss, Leroy, Blaser, & Reymond, 2000).

2. Enantioselective Reduction of Aryl Alkyl Ketones

Chiral amino alcohols, including those based on the cyclopentanol structure, have been used in the enantioselective reduction of prochiral aryl alkyl ketones. This process is significant in the synthesis of secondary alcohols with high enantiomeric excess, a critical aspect in the development of chiral drugs and molecules (Reiners & Martens, 1997).

3. Synthesis of Carbocyclic Nucleosides

Compounds structurally similar to this compound have been utilized in the synthesis of new carbocyclic nucleosides. These nucleosides have potential biological activities, indicating their utility in the development of novel therapeutic agents (Agrofoglio, Condom, Guedj, Challand, & Selway, 1994).

4. Pharmacological Chaperones for GM1-Gangliosidosis

N-Functionalized amino(hydroxymethyl)cyclopentanetriols have been identified as potent inhibitors of β-d-galactosidases and can act as pharmacological chaperones for GM1-gangliosidosis-associated lysosomal acid β-galactosidase. This represents a new structural type of pharmacological chaperones for treating lysosomal storage diseases (Schalli et al., 2017).

5. Stereochemistry and Solution Equilibria Studies

Gabapentin, a derivative of 1-(Aminomethyl)cycloheaxaneacetic acid, has been studied for its solid-state conformations and solution equilibria. This research provides insights into the stereochemistry of such compounds and their potential interactions with biological systems (Ananda et al., 2003).

Safety and Hazards

1-(Aminomethyl)cyclopentanol is a flammable liquid and vapor . It is harmful if swallowed and fatal in contact with skin . It causes serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

1-(aminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-6(8)3-1-2-4-6/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEALJKFIUQDJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516528
Record name 1-(Aminomethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45511-81-7
Record name 1-(Aminomethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)cyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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